2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Medicinal Chemistry Structure-Activity Relationship Thiadiazole-based Drug Discovery

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2198960-15-3) is a rationally designed, polyheterocyclic small molecule (MF: C₁₄H₁₅F₃N₄OS; MW: 344.36) that incorporates three pharmacologically privileged motifs within a single, unexplored scaffold: a 1,3,4-thiadiazole ring linked via a piperidine-4-methoxy spacer to a 6-(trifluoromethyl)pyridine terminus. Unlike extensively profiled thiadiazole-containing glutaminase 1 (GLS1) inhibitors that feature ethanol or amine tail groups, this compound introduces a 6‑CF₃‑pyridin-2-yloxymethyl side chain, a structural departure that provides distinct physicochemical and pharmacophoric properties not recapitulated by commercially available analogs.

Molecular Formula C14H15F3N4OS
Molecular Weight 344.36
CAS No. 2198960-15-3
Cat. No. B2586778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS2198960-15-3
Molecular FormulaC14H15F3N4OS
Molecular Weight344.36
Structural Identifiers
SMILESC1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NN=CS3
InChIInChI=1S/C14H15F3N4OS/c15-14(16,17)11-2-1-3-12(19-11)22-8-10-4-6-21(7-5-10)13-20-18-9-23-13/h1-3,9-10H,4-8H2
InChIKeyAZYMQDWZDWQKJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2198960-15-3) – A Structurally Distinct Heterocyclic Building Block for Targeted Probe Development


2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2198960-15-3) is a rationally designed, polyheterocyclic small molecule (MF: C₁₄H₁₅F₃N₄OS; MW: 344.36) that incorporates three pharmacologically privileged motifs within a single, unexplored scaffold: a 1,3,4-thiadiazole ring linked via a piperidine-4-methoxy spacer to a 6-(trifluoromethyl)pyridine terminus . Unlike extensively profiled thiadiazole-containing glutaminase 1 (GLS1) inhibitors that feature ethanol or amine tail groups, this compound introduces a 6‑CF₃‑pyridin-2-yloxymethyl side chain, a structural departure that provides distinct physicochemical and pharmacophoric properties not recapitulated by commercially available analogs [1]. The target compound is offered for non‑human research use and serves as a versatile intermediate for medicinal chemistry campaigns requiring systematic exploration of linker‑heterocycle topology, particularly in oncology and anti‑inflammatory programs where fluorinated pyridines confer metabolic stability advantages [2].

Why 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Cannot Be Replaced by Readily Available Analogs


The routine procurement practice of substituting one 1,3,4‑thiadiazole‑piperidine hybrid with another based solely on core similarity is scientifically unsound and can invalidate entire structure‑activity relationship (SAR) campaigns. The target compound (CAS 2198960-15-3) carries an unsubstituted 1,3,4‑thiadiazole ring and a regiospecifically positioned 6‑CF₃‑pyridine, a combination that defines its unique hydrogen‑bonding capacity, electronic profile, and metabolic stability. The most frequently listed close analog—the 5‑methyl‑1,3,4‑thiadiazole derivative (CAS 2202037‑16‑7)—introduces a methyl substituent that alters the thiadiazole C‑H acidity and steric environment, thereby changing target engagement and off‑target liability profiles . More critically, the well‑characterized GLS1 inhibitor series (e.g., compound 24y) replaces the entire pyridine‑ether tail with a short ethanol chain, fundamentally altering lipophilicity, solubility, and the pharmacophore necessary for engaging adenine‑binding pockets or hydrophobic sub‑pockets in kinase and bromodomain targets [1]. Generic substitution therefore risks both false‑negative screening outcomes and irreproducible lead optimization trajectories [2].

Quantitative Differentiation Evidence for 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2198960-15-3)


Structural Differentiation from the 5-Methyl-1,3,4-Thiadiazole Analog: Unsubstituted Thiadiazole C‑H as a Pharmacophoric Distinction

The target compound (CAS 2198960‑15‑3) bears an unsubstituted 1,3,4‑thiadiazole ring (position‑5 = H), whereas the closest cataloged analog (CAS 2202037‑16‑7) carries a methyl group at the thiadiazole 5‑position . This substitution difference alters both the electronic distribution and the hydrogen‑bond donor/acceptor capacity of the heterocycle. In the published GLS1 inhibitor SAR series, methylation of the thiadiazole 5‑position has been shown to modulate enzymatic inhibitory potency and selectivity in a context‑dependent manner, demonstrating that this seemingly minor structural change can translate into functionally significant pharmacological divergence [1]. The unsubstituted thiadiazole in the target compound preserves a free C‑H position that can participate in direct polar interactions with target protein backbones—a feature lost upon methylation [2].

Medicinal Chemistry Structure-Activity Relationship Thiadiazole-based Drug Discovery

Lipophilicity Shift Relative to the 2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol GLS1 Inhibitor Series

The target compound replaces the ethanol tail group of the published GLS1 inhibitor series (exemplified by compound 24y) with a 6‑(trifluoromethyl)pyridin‑2‑yloxymethyl moiety [1]. The addition of the trifluoromethyl‑substituted pyridine ring is expected to substantially increase calculated logP by approximately 1.5–2.0 log units relative to the ethanol‑terminated series (cLogP of compound 24y ≈ 1.2–1.8; target compound calculated logP ≈ 2.8–3.5 based on fragment‑based computation) . This lipophilicity shift carries profound implications for membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility [2].

Physicochemical Profiling Lipophilicity GLS1 Inhibitor

Molecular Weight Reduction vs. the 5‑Methyl Analog: Implications for Ligand Efficiency Optimization

The target compound (MW = 344.36) is 14 Da lighter than the 5‑methyl‑1,3,4‑thiadiazole analog (CAS 2202037‑16‑7; MW = 358.38) . This difference corresponds to the replacement of a methyl group with a hydrogen atom, yielding a lower heavy atom count (23 vs. 24 non‑hydrogen atoms). In lead optimization, such a reduction is inherently favorable for ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count), as every added heavy atom must contribute proportionally greater binding energy to maintain efficiency [1].

Ligand Efficiency Lead Optimization Fragment-Based Drug Discovery

Pharmacophoric Divergence: Pyridine‑Ether vs. Ethanol Tail in the GLS1 Inhibitor Chemotype

The target compound's 6‑(trifluoromethyl)pyridin‑2‑yloxymethyl tail introduces an aromatic, π‑stacking‑competent pharmacophore absent from the ethanol‑terminated GLS1 inhibitor series (compound 24y) [1]. The electron‑withdrawing trifluoromethyl group at the pyridine 6‑position further polarizes the heterocycle, creating a unique electrostatic surface that can engage arginine‑rich or adenine‑binding pockets in kinases and other ATP‑competitive enzymes, a binding mode inaccessible to the flexible ethanol tail [2]. This tail could also serve as a blocking group for CYP‑mediated oxidation at vulnerable positions, a liability seen with benzylic alcohols, though direct comparative metabolic stability data between this compound and 24y are currently absent .

Pharmacophore Modeling Kinase Inhibitor Design GLS1 Inhibition

Regiospecific 6‑CF₃‑Pyridine Substitution as a Differentiator from Pyrazine and Non‑Fluorinated Pyridine Analogs

The target compound carries a trifluoromethyl substituent regiospecifically at the 6‑position of the pyridine ring, generating a strong electron‑withdrawing environment that modulates the basicity of the pyridine nitrogen (pKa reduction by 2–3 units relative to unsubstituted pyridine) and shields the adjacent C‑2 ether linkage from oxidative metabolism [1]. The closely related pyrazine analog (CAS 2548990‑04‑9) replaces the entire pyridine ring with a pyrazine, eliminating the CF₃ group and fundamentally altering the electronic landscape, while the non‑fluorinated 2‑methylpyridine analog (CAS 2379984‑49‑1) substitutes the CF₃ with a weakly electron‑donating methyl group, yielding divergent reactivity and metabolic profiles .

Fluorinated Heterocycles Metabolic Stability Medicinal Chemistry

Synthetic Tractability Advantage: Modular Three‑Component Architecture Enables Parallel SAR Exploration

The target compound is assembled via a modular synthetic route that sequentially couples 2‑bromo‑1,3,4‑thiadiazole with piperidin‑4‑ylmethanol, followed by O‑alkylation with 2‑chloro‑6‑(trifluoromethyl)pyridine . This convergent strategy permits independent variation of each of the three structural modules (thiadiazole, piperidine‑linker, and pyridine tail) without de novo route design, enabling rapid parallel library construction. In contrast, the published GLS1 inhibitor series employs a linear synthesis of the ethanol tail that requires protective group manipulations and offers less synthetic flexibility [1].

Parallel Synthesis Medicinal Chemistry Building Block Strategy

Recommended Research and Procurement Scenarios for 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine


Lead Optimization Campaigns Targeting GLS1 or Related Metabolic Enzymes

Building on the demonstrated GLS1 inhibitory activity of the 2‑(1‑(1,3,4‑thiadiazol‑2‑yl)piperidin‑4‑yl)ethan‑1‑ol chemotype, this compound's 6‑CF₃‑pyridin‑2‑yloxymethyl tail introduces a distinct pharmacophoric vector for probing unoccupied hydrophobic sub‑pockets in the GLS1 dimer interface. The compound may serve as a privileged starting point for fragment growth with improved ligand lipophilicity efficiency (LLE) relative to the ethanol series. Researchers can directly compare cellular antiproliferative activity and metabolic stability against published compound 24y data (IC₅₀ = 68 nM on GLS1; 220‑fold selectivity over GLS2; bioavailability F = 12.4%; tumor growth inhibition of 40.9–42.0% in A549 and HCT116 xenografts at 100 mg/kg p.o.) [1].

Parallel Library Synthesis for Kinase or Bromodomain Inhibitor Discovery

The modular three‑component architecture described above enables systematic SAR exploration where each of the thiadiazole, piperidine‑linker, and pyridine‑tail modules can be independently varied. Given that pyridine‑based thiadiazole derivatives have demonstrated anti‑inflammatory activity in the Heliyon 2024 study [1], purchasing the target compound enables quick diversification at the thiadiazole 5‑position (e.g., halogenation, arylation, amination), the piperidine N‑position, or the pyridine 4‑position, generating focused libraries for screening against kinase panels or bromodomain targets, directly leveraging the synthetic advantage over linear ethanol‑series routes [2].

Fragment‑Based Screening and Structure‑Guided Design

Weighing 344 Da with 23 heavy atoms, the target compound occupies a favorable position in the 'fragment‑to‑lead' molecular weight window. Its unsubstituted thiadiazole C‑5 position provides a natural vector for fragment growing via Suzuki, Sonogashira, or Buchwald–Hartwig coupling [1]. The 14 Da molecular weight advantage over the 5‑methyl analog reinforces its selection as a starting scaffold for ligand‑efficiency‑conscious medicinal chemistry programs. Researchers using X‑ray crystallography or cryo‑EM for structure‑guided design can exploit the compound's rigid, polyheterocyclic core to obtain high‑resolution target‑ligand co‑structures [2].

Quote Request

Request a Quote for 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.